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Compound of Interest

Compound Name: 5-Bromo-6-methoxy-1H-indazole

Cat. No.: B115936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and available data for 5-Bromo-6-methoxy-1H-indazole, a heterocyclic compound of interest

in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental

data for this specific molecule, this guide also presents data from closely related structural

analogs to provide a predictive framework for its characterization.

Molecular Structure and Chemical Properties
5-Bromo-6-methoxy-1H-indazole is a substituted indazole with the molecular formula

C₈H₇BrN₂O. The indazole core is a bicyclic aromatic system composed of a benzene ring fused

to a pyrazole ring. In this derivative, a bromine atom is attached at the 5-position and a

methoxy group at the 6-position of the indazole ring.

Table 1: Chemical Identifiers and Predicted Properties
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Property Value Source

Molecular Formula C₈H₇BrN₂O PubChem[1]

Molecular Weight 227.06 g/mol Commercial Supplier[2][3]

Monoisotopic Mass 225.97418 Da PubChem[1]

CAS Number 152626-78-3 Commercial Supplier[2][3]

SMILES
COC1=C(C=C2C=NNC2=C1)

Br
PubChem[1]

InChI

InChI=1S/C8H7BrN2O/c1-12-

8-3-7-5(2-6(8)9)4-10-11-7/h2-

4H,1H3,(H,10,11)

PubChem[1]

InChIKey
WTPPKDNNECOBGC-

UHFFFAOYSA-N
PubChem[1]

Predicted XlogP 2.2 PubChem[1]

Spectroscopic and Spectrometric Data
Direct experimental spectroscopic data for 5-Bromo-6-methoxy-1H-indazole is not readily

available in the public domain. However, based on the analysis of structurally similar indazole

compounds, a predicted summary of its spectral characteristics is provided below.

Table 2: Predicted Spectroscopic and Spectrometric Data
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Technique Predicted Data

¹H NMR

Aromatic protons are expected in the range of δ

7.0-8.0 ppm. A singlet for the methoxy group

protons is anticipated around δ 3.8-4.0 ppm.

The N-H proton of the indazole ring would likely

appear as a broad singlet at a downfield shift.

¹³C NMR

Aromatic carbons are expected in the range of δ

100-150 ppm. The methoxy carbon signal is

predicted to be around δ 55-60 ppm.

IR Spectroscopy

Characteristic peaks are expected for N-H

stretching (around 3300 cm⁻¹), C-H aromatic

stretching (around 3100-3000 cm⁻¹), C=C

aromatic stretching (around 1600-1450 cm⁻¹),

and C-O stretching of the methoxy group

(around 1250 and 1050 cm⁻¹).

Mass Spectrometry

The predicted [M+H]⁺ ion is m/z 226.98146,

showing a characteristic isotopic pattern for a

bromine-containing compound.[1]

For comparison, the experimental data for a related compound, Methyl 6-bromo-1-(4-

methoxyphenyl)-1H-indazole-3-carboxylate, is presented in Table 3.

Table 3: Experimental Spectroscopic Data for Methyl 6-bromo-1-(4-methoxyphenyl)-1H-

indazole-3-carboxylate[4]
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Technique Data

¹H NMR (CDCl₃)

δ 8.17 (d, J = 8.7 Hz, 1H), 7.79 (s, 1H), 7.58 (d,

J = 8.8 Hz, 2H), 7.47 (d, J = 8.7 Hz, 1H), 7.07

(d, J = 8.8 Hz, 2H), 4.06 (s, 3H), 3.90 (s, 3H)

¹³C NMR (125 MHz, CDCl₃)

δ 162.7, 159.6, 141.2, 136.4, 131.7, 127.3,

125.6, 123.5, 123.0, 122.1, 114.8, 113.7, 55.7,

52.3

IR (cm⁻¹)

3077, 3015, 2953, 2835, 1735, 1708, 1607,

1517, 1481, 1392, 1306, 1257, 1194, 1177,

1126, 1048, 1021, 826, 808, 798, 785

HRMS (EI)
calcd. for C₁₆H₁₃BrN₂O₃ [M]⁺ 360.0110, found

360.0104

Experimental Protocols
While a specific synthesis protocol for 5-Bromo-6-methoxy-1H-indazole is not available, a

general approach for the synthesis of substituted indazoles often involves the diazotization of a

corresponding aniline followed by cyclization. A detailed protocol for a similar molecule, 7-

bromo-5-methoxy-1H-indazole, is provided as a reference for a potential synthetic strategy.[5]

Synthesis of 7-bromo-5-methoxy-1H-indazole[5]

Step 1: Preparation of 2-bromo-4-methoxy-6-methyl aniline hydrobromide[5]

Dissolve 4-methoxy-2-methyl aniline (9.30 ml, 72.9 mmol) in chloroform (60 ml).

Cool the solution to approximately 0°C.

Add a solution of bromine (3.76 ml, 72.9 mmol) in chloroform (60 ml) dropwise.

Stir the reaction mixture for 3 hours.

Concentrate the mixture, dilute with dichloromethane, and concentrate again.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b115936?utm_src=pdf-body
https://www.guidechem.com/question/how-to-prepare-1h-indazole-7-b-id133882.html
https://www.guidechem.com/question/how-to-prepare-1h-indazole-7-b-id133882.html
https://www.guidechem.com/question/how-to-prepare-1h-indazole-7-b-id133882.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Further dilute with ether and dry under high vacuum to yield 2-bromo-4-methoxy-6-methyl

aniline hydrobromide.

Step 2: Preparation of 7-bromo-5-methoxy-1H-indazole[5]

Suspend 2-bromo-4-methoxy-6-methyl aniline hydrobromide (18.5 g, 62.3 mmol) in

hydrochloric acid (8 M, 56 ml, 448 mmol).

Cool the suspension to 0°C and add a solution of sodium nitrite (4.51 g, 65.4 mmol) in water

(about 14 ml) dropwise.

After 10 minutes, neutralize the resulting solution by adding solid sodium acetate to a pH of

4-5.

In a separate flask, prepare a solution of 2-methyl-2-propanethiol (7.02 ml, 62.3 mmol) in

ethanol (140 ml) at 0°C.

Add the neutralized solution from step 3 dropwise to the ethanol solution.

Stir the resulting mixture for 30 minutes at 0°C.

Pour the mixture into ice and extract with diethyl ether (2x).

Wash the organic layer with water and then brine, dry with magnesium sulfate, and

concentrate.

Dissolve the residue in dimethyl sulfoxide (35 ml).

In a separate flask, prepare a solution of potassium tert-butoxide (55.9 g, 498 mmol) in

dimethyl sulfoxide (350 ml) in a cold water bath (about 10°C).

Transfer the dissolved residue from step 9 to the potassium tert-butoxide solution via

cannula.

Remove the cooling bath and stir for another 30 minutes.

Pour the reaction mixture into an ice/concentrated hydrochloric acid mixture.
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Extract the mixture with dichloromethane (2x), wash with water (3x) and brine, dry with

magnesium sulfate, and concentrate to obtain the product.

Potential Biological Significance and Signaling
Pathways
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its

presence in numerous biologically active compounds.[6][7] Indazole derivatives have been

reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-

inflammatory, and anti-viral properties.[6][7][8]

Notably, many indazole-containing molecules have been developed as kinase inhibitors.[9] The

indazole ring can act as a bioisostere of the purine core of ATP, enabling competitive binding to

the ATP-binding site of various kinases. The bromo-substituent at the 5-position can serve as a

handle for further chemical modifications, such as cross-coupling reactions, to enhance

potency and selectivity.

While the specific biological targets of 5-Bromo-6-methoxy-1H-indazole have not been

reported, its structural features suggest potential activity as a kinase inhibitor. The general

synthetic utility of bromo-substituted indazoles in the development of kinase inhibitors is

illustrated below.

5-Bromo-6-methoxy-1H-indazole
Palladium-Catalyzed

Cross-Coupling
(e.g., Suzuki, Buchwald-Hartwig)

Reactant Library of Diversified
Indazole Derivatives

Product Biological Screening
(e.g., Kinase Assays)

Test Compounds Lead Compound
(Kinase Inhibitor)

Identified Hit

Click to download full resolution via product page

Caption: Synthetic workflow for developing kinase inhibitors from a bromo-indazole core.

Further research is required to elucidate the specific biological activities and potential signaling

pathway modulation by 5-Bromo-6-methoxy-1H-indazole. Experimental screening against a

panel of kinases would be a logical first step in determining its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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